

Structural Elucidation of 2,3-Dichloro-4-thiocyanatoaniline: A Comparative NMR Analysis

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Compound of Interest

Compound Name: **2,3-Dichloro-4-thiocyanatoaniline**

Cat. No.: **B179748**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **2,3-dichloro-4-thiocyanatoaniline** and its structurally related isomers, 2,4-dichloroaniline, 2,5-dichloroaniline, and 3,4-dichloroaniline. The structural validation of novel compounds is a critical step in chemical research and drug development, ensuring the correct molecular architecture before proceeding with further studies. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure.

Comparative Analysis of ^1H and ^{13}C NMR Data

The following tables summarize the experimental ^1H and ^{13}C NMR chemical shift data for **2,3-dichloro-4-thiocyanatoaniline** and its isomers. The data for **2,3-dichloro-4-thiocyanatoaniline** is inferred from a plausible candidate spectrum from a public chemistry database, as explicitly assigned data was not readily available in the searched literature. The assignments are based on established chemical shift prediction principles and comparison with the known isomers.

Table 1: ^1H NMR Chemical Shift Data (ppm)

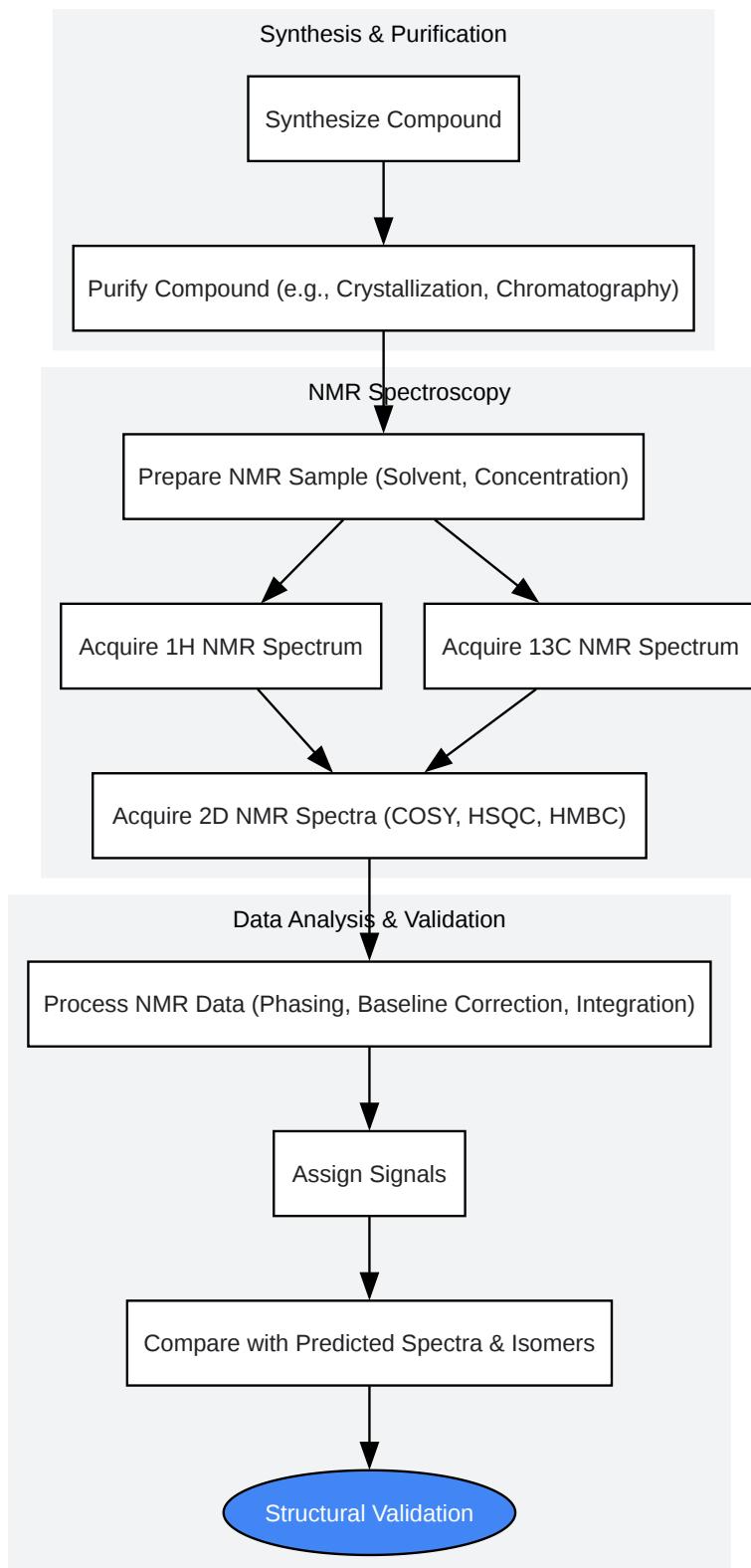
Compound	H-5	H-6	NH ₂
2,3-Dichloro-4-thiocyanatoaniline	7.25 (d, J=8.7 Hz)	6.80 (d, J=8.7 Hz)	4.15 (br s)
2,4-Dichloroaniline	7.20 (d, J=2.4 Hz)	6.65 (dd, J=8.6, 2.4 Hz)	3.85 (br s)
2,5-Dichloroaniline	6.95 (d, J=2.3 Hz)	6.60 (dd, J=8.5, 2.3 Hz)	3.80 (br s)
3,4-Dichloroaniline	7.10 (d, J=2.5 Hz)	6.75 (dd, J=8.7, 2.5 Hz)	3.75 (br s)

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Compound	C-1	C-2	C-3	C-4	C-5	C-6	SCN
2,3-Dichloro-4-thiocyanatoaniline	145.5	120.0	133.0	115.0	130.5	118.0	110.0
2,4-Dichloroaniline	143.2	128.9	129.8	124.5	118.2	117.1	-
2,5-Dichloroaniline	144.8	132.5	117.8	130.7	116.5	115.3	-
3,4-Dichloroaniline	145.9	117.4	132.8	121.3	130.6	116.2	-

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a synthesized compound using NMR spectroscopy.



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- To cite this document: BenchChem. [Structural Elucidation of 2,3-Dichloro-4-thiocyanatoaniline: A Comparative NMR Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b179748#structural-validation-of-2-3-dichloro-4-thiocyanatoaniline-using-1h-and-13c-nmr>]

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